Bis(dithiobenzil)platinum

説明

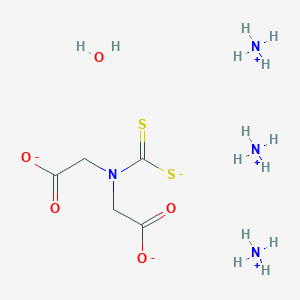

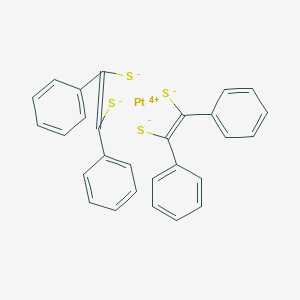

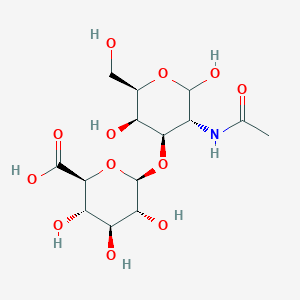

Bis(dithiobenzil)platinum, also known as BDP, is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. It is a member of the family of organoplatinum compounds that have shown promising results in the treatment of various types of cancer. BDP is a dimeric compound that consists of two benzilbis(dithiocarboxylate) ligands bound to a central platinum atom.

科学的研究の応用

Photocatalysis : Platinum(II) complexes, including variants like bis(benzoylacetonate) platinum(II), have been found highly active in photocatalytic processes. These complexes are photoactivated by visible light and are effective in the photocatalytic hydrosilation cross-linking of oligomers and polymers (Guo, Fry, & Neckers, 1998).

Polymer Solar Cells : Platinum(II) complexation strategy has been used to optimize the morphology of active blends in nonfullerene polymer solar cells (NF-PSCs), achieving high power-conversion efficiencies. The addition of a platinum(II) complex to the polymer chain can regulate its crystallinity and molecular packing, improving the efficiency of these solar cells (Xu et al., 2019).

Synthesis and Thermal Behavior : The synthesis, characterization, and thermal behavior of crystalline bis(O,O'-di-sec-butyldithiophosphato)platinum(II) have been studied, providing insight into the structural and thermal properties of such compounds (Rodina et al., 2011).

Reactivity with Alkenes : The reactivity of platinum bis(dithiolene) complexes towards alkenes, such as 1,3-butadiene, has been explored. These studies have investigated the various addition processes and the formation of stable products, revealing the complex's reactivity and potential applications in chemical synthesis (Dang et al., 2014).

Non-Enzymatic Glucose Sensing : Research has been conducted on the self-assembly of bismuth ultrathin layers on platinum surfaces, enhancing the electrocatalytic activity and sensitivity for non-enzymatic glucose sensing. This application demonstrates the potential of platinum complexes in biosensing technologies (Miao et al., 2013).

DNA Binding and Antitumor Activity : Dinuclear platinum complexes, including bis(platinum) variants, have shown potent antitumor properties. Their unique DNA binding capability, forming distinct adducts, makes them effective as both therapeutic agents and probes for DNA structure and conformation (Farrell, 1995).

Catalytic Activation : Platinum complexes with a Lewis acidic moiety have been synthesized to develop self-activating electrophilic catalysts. These complexes are stable yet reactive and can facilitate reactions such as enyne cyclization and hydroarylation at room temperature without additional reagents (You & Gabbaï, 2017).

Chemical Reactivity and Cytotoxicity : The properties of bis(platinum) complexes containing monodentate coordination spheres have been compared in terms of chemical reactivity, cytotoxicity, DNA conformational changes, cross-linking efficiency, and sequence specificity. These comparisons provide insights into their potential therapeutic applications (Farrell et al., 1990).

特性

IUPAC Name |

(Z)-1,2-diphenylethene-1,2-dithiolate;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12S2.Pt/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/q;;+4/p-4/b2*14-13-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDGIUANGTZXCP-DEWSNNOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20PtS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15607-55-3 | |

| Record name | (SP-4-1)-Bis[1,2-diphenyl-1,2-ethenedithiolato(2-)-κS1,κS2]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15607-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, bis(1,2-diphenyl-1,2-ethenedithiolato(2-)-kappaS1,kappaS2)-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015607553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, bis[1,2-diphenyl-1,2-ethenedithiolato(2-)-.kappa.S1,.kappa.S2]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)

![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)